molecular formula C23H21OP B114928 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone CAS No. 7691-76-1

1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone

Cat. No. B114928
CAS RN: 7691-76-1
M. Wt: 344.4 g/mol
InChI Key: LPXRKHPNPOYGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone, also known as (2-Oxopropylidene)triphenylphosphorane, Acetylmethylene-triphenylphosphorane, or Methyl (triphenylphosphoranylidene)methyl ketone, is a chemical compound with the linear formula CH3COCH=P(C6H5)3 .


Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone consists of a cyclopropyl group attached to a carbonyl group, which is further attached to a triphenylphosphoranylidene group .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone are not available, cyclopropane derivatives are known to undergo various reactions. For instance, they can participate in [4 + 2] cycloaddition reactions, also known as Diels-Alder reactions .

Scientific Research Applications

Structural and Spectroscopic Analysis

1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone derivatives have been extensively analyzed for their structural, electronic, and spectroscopic properties. For example, studies involving X-ray diffraction, FT-IR, NMR, and DFT methods have provided insights into the structural and electronic configurations of these compounds. Such detailed analyses are essential for understanding the potential applications of these compounds in various scientific fields. Vibrational modes, wavenumbers, and intensities were assessed through potential energy distribution (PED) analysis, while surface analyses like Hirshfeld and MEP, along with HOMO-LUMO orbitals and Mulliken charge distribution, were performed to get a comprehensive understanding of the compound's properties. This compound has also shown antimicrobial activities as per the minimal inhibitory concentration (MIC) method (Inkaya et al., 2020).

Application in Synthesis of Other Compounds

The versatility of 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone is evident from its role in synthesizing various derivatives and complexes. For instance, it has been involved in reactions with phosphorus nucleophiles, leading to the formation of phosphanylidene-cyclobutylidenes, oxaphosphetanes, and phosphanylidene analogs. Additionally, it's used in creating diazabenzo[e]acephenanthrylene-1,2-dicarboxylate derivatives through a regioselective construction involving triphenylphosphine-mediated cycloaddition reactions. These derivatives have potential applications in numerous scientific fields, including materials science and pharmacology (El‐Hussieny et al., 2015), (Alizadeh et al., 2017).

Application as pH Indicators

Interestingly, derivatives of 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone, specifically (triphenylphosphoranylidene)cyclopenta-1,3-dienes, have shown the potential to act as pH indicators. These compounds, due to their stabilized zwitterionic resonance structures, exhibit strong colors with high extinction coefficients, particularly in the alkali pH range. This indicates their potential application in analytical chemistry, especially in pH-sensitive processes (Nourmohammadian et al., 2007).

Application in Antimycobacterial Agents

Some derivatives of 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone have been synthesized and evaluated for their antimycobacterial activity. These compounds were tested against Mycobacterium tuberculosis, showing moderate to good activity, indicating their potential use in developing new antimycobacterial agents (Ponnuchamy et al., 2014).

Safety And Hazards

The safety data sheet for 1-Cyclopropyl-2-propanone, a related compound, suggests that it may cause skin and eye irritation. In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary .

properties

IUPAC Name

1-cyclopropyl-2-(triphenyl-λ5-phosphanylidene)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21OP/c24-23(19-16-17-19)18-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXRKHPNPOYGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone

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